molecular formula C9H10O3S B1298672 2-Methoxy-4-(methylthio)benzoic acid CAS No. 72856-73-6

2-Methoxy-4-(methylthio)benzoic acid

Cat. No.: B1298672
CAS No.: 72856-73-6
M. Wt: 198.24 g/mol
InChI Key: UOPCPHJGGRTYNC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(methylthio)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to reduce cisplatin nephrotoxicity in rats by preventing in vitro DNA binding and mutation induction in Escherichia coli K12 . This indicates that this compound can modulate enzyme activity and protect against DNA damage, highlighting its potential as a protective agent in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its administration has been shown to reduce nephrotoxicity in rats, suggesting its protective role in cellular health . Additionally, its impact on DNA binding and mutation induction in Escherichia coli K12 further underscores its significance in maintaining cellular integrity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to prevent DNA binding and mutation induction in Escherichia coli K12 suggests that it may interact with DNA or associated proteins to protect against genetic damage . This protective mechanism is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce nephrotoxicity and protect against DNA damage . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Its role in reducing nephrotoxicity and preventing DNA binding suggests that it may modulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and ensuring targeted delivery to affected tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its protective effects on DNA and cellular health, as it ensures that the compound reaches its intended site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-4-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Methoxy-4-(methylsulfinyl)benzoic acid, 2-Methoxy-4-(methylsulfonyl)benzoic acid.

    Reduction: 2-Methoxy-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(methylthio)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    4-Methylthio benzoic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    2-Methoxy-4-methylbenzoic acid:

Uniqueness

2-Methoxy-4-(methylthio)benzoic acid is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical transformations. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCPHJGGRTYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223161
Record name 4-(Methylthio)-o-anisic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72856-73-6
Record name 2-Methoxy-4-(methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72856-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072856736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodiumhydroxide (11.0 g, 275 mmol) was dissolved in water (70 ml) and cooled to 0° C. Bromine (3.5 ml, 68.7 mmol) was added, and after 15 min a cold solution of 1-[2-methoxy-4-(methylthio)phenyl]ethanone in dioxane (140 ml) was added dropwise during 20 min. The reaction mixture was stirred at 0° C. for 2.5 h. Na2SO3 (10 g dissolved in 50 ml water) was added and after 10 min the reaction mixture was acidified with an aqueous HCl (10%). The aqueous phase was extracted with EtOAc and the combined organic phases were dried (Na2SO4) and evaporated under reduced pressure to give an oil (5.7 g) of the title compound. Some sulfoxide and sulfonyl compound are also observed. 1H-NMR (400 MHz, MeOH): δ 7.77 (1H, d, J 8.4 Hz), δ 6.91 (1H, s), δ 6.84 (1H, dd, J1 8.0 Hz, J2 1.2 Hz), δ 3.96 (3H, s), δ 2.53 (3H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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